molecular formula C8H15NO3S B1332349 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid CAS No. 1396966-83-8

2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid

Cat. No. B1332349
CAS RN: 1396966-83-8
M. Wt: 205.28 g/mol
InChI Key: SFKPVKPTXAQDQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyran, which is an unsaturated six-membered ring with one oxygen atom . Pyran derivatives have been the subject of much interest due to their broad spectrum of biological and pharmaceutical properties, such as antibiotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, and insecticidal properties .


Synthesis Analysis

Pyran derivatives can be synthesized via a multicomponent reaction (MCR) approach, which is favored for its high efficiency, atom economy, short reaction times, low cost, and green reaction conditions . The synthesis of pyran derivatives often involves a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions .


Molecular Structure Analysis

Pyran is an unsaturated six-membered oxygen-containing heterocycle . Depending on the position of a hydrogen atom, a pyran heterocycle can be classified as 2H-pyran or 4H-pyran . The addition of a carbonyl group to 2H-pyran or 4H-pyran results in pyran-2-one and pyran-4-one, respectively .


Chemical Reactions Analysis

The synthesis of pyran derivatives often involves a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds . This reaction can occur under different catalytic conditions, such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .

Scientific Research Applications

Synthesis and Chemical Properties

  • Convergent Synthesis : A study demonstrated a practical synthesis of a fibrinogen receptor antagonist using key fragments like pyrazole and N-tosylaminoalanine, which relates to the structural properties of 2-amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid (Hartner et al., 1999).
  • One-step Synthesis : Research outlined a one-step synthesis method for substituted 2-aminobenzo[b]pyrans, demonstrating the compound's applicability in creating complex molecular structures (Shestopalov et al., 2003).

Biological and Biochemical Applications

  • Taurine as a Catalyst : A study on taurine (2-aminoethanesulfonic acid) revealed its use as a bio-organic catalyst, promoting reactions to synthesize derivatives similar to 2-amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid (Shirini & Daneshvar, 2016).
  • Mixed Rumen Micro-organisms and Amino Acid Biosynthesis : In a study of mixed rumen cultures, incorporation of labelled compounds into amino acids was observed, relevant to the biosynthesis pathways of similar amino acid structures (Sauer et al., 1975).

Material Science and Polymer Chemistry

  • Polynucleotide Analogs : Research on the synthesis of dihydropyran-containing nucleic acid bases for polymers highlights the potential use of similar structures in advanced material science (Han et al., 1992).
  • Organocatalyzed Cascade Processes : A study presented the use of compounds like N-TFA-Gly-Bt for the synthesis of chiral substituted 3-amino tetrahydro-2H-pyran-2-ones, illustrating the utility of related compounds in stereoselective synthesis (Han et al., 2019).

Future Directions

The future directions for research on pyran derivatives could involve exploring new synthetic strategies, investigating their biological activities, and developing applications in pharmaceuticals and other fields .

properties

IUPAC Name

2-amino-3-(oxan-2-ylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c9-6(8(10)11)5-13-7-3-1-2-4-12-7/h6-7H,1-5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKPVKPTXAQDQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.